molecular formula C19H17N3O3S B335500 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-{3-nitrophenyl}acrylamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-{3-nitrophenyl}acrylamide

Cat. No.: B335500
M. Wt: 367.4 g/mol
InChI Key: GOOIMBCRXBISEH-MDZDMXLPSA-N
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Description

The compound N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-{3-nitrophenyl}acrylamide is a complex organic molecule featuring a cyano group, a nitrophenyl group, and a cycloheptathiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-{3-nitrophenyl}acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cycloheptathiophene Ring: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source.

    Formation of the Prop-2-enamide Moiety: This involves a condensation reaction between the cycloheptathiophene derivative and a nitrophenyl acyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

The compound and its derivatives could be investigated for their potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry

In the industrial sector, the compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-{3-nitrophenyl}acrylamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with a different position of the nitro group.

    (2E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The unique combination of the cyano, nitrophenyl, and cycloheptathiophene groups in N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-{3-nitrophenyl}acrylamide imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

(E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C19H17N3O3S/c20-12-16-15-7-2-1-3-8-17(15)26-19(16)21-18(23)10-9-13-5-4-6-14(11-13)22(24)25/h4-6,9-11H,1-3,7-8H2,(H,21,23)/b10-9+

InChI Key

GOOIMBCRXBISEH-MDZDMXLPSA-N

SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Isomeric SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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